molecular formula C7H7N3OS B2488360 6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 204643-60-7

6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2488360
CAS No.: 204643-60-7
M. Wt: 181.21
InChI Key: GLSXBNSBMWKACB-UHFFFAOYSA-N
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Description

6-Amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. As a derivative of the thiazolopyrimidine family, this compound is a key intermediate for synthesizing novel bioactive molecules with potential therapeutic applications . Its core structure is associated with a wide range of pharmacological activities, making it a valuable template for developing new research tools and investigational compounds. The thiazolo[3,2-a]pyrimidine backbone is a privileged structure in anticancer research. Compounds based on this scaffold have demonstrated promising cytotoxic efficacy against various human cancer cell lines, including renal, lung adenocarcinoma (A549), breast carcinoma (MCF-7), and cervical cancer (HeLa) . Molecular docking studies suggest that such derivatives can interact with critical biological targets like the topoisomerase-II enzyme, which is crucial for DNA replication and a established target for anticancer drugs . Furthermore, some thiazolopyrimidine analogues exhibit correlation with known inhibitors like rapamycin, indicating potential mechanism of action involving the mTOR signaling pathway . Beyond oncology, this chemical class possesses substantial antimicrobial and antifungal properties . Structural analogues have shown activity against various strains of bacteria and fungi, highlighting the potential of this compound as a precursor for developing new anti-infective agents. The amino substituent at the 6-position is a critical functional handle for further chemical modification, allowing researchers to explore extensive structure-activity relationships (SAR) and optimize the compound for specific biological activity and selectivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-amino-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-4-5(8)6(11)10-2-3-12-7(10)9-4/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSXBNSBMWKACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Ethyl acetoacetate serves as a β-ketoester precursor, introducing the methyl group at position 7 via its acetyl moiety. Thiourea contributes both sulfur and nitrogen atoms, facilitating thiazole ring formation. The reaction proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon of 2-bromo cyanoacetamide, followed by cyclization and dehydration. Optimal conditions involve refluxing in ethanol with catalytic sodium ethoxide, achieving a 65% yield for the 3-amino-2-hydroxy-7-methyl derivative.

Critical Parameters :

  • Solvent System : Ethanol or ethanol-DMF mixtures enhance solubility and reaction homogeneity.
  • Temperature : Prolonged reflux at 80–90°C ensures complete cyclization.
  • Catalyst : Sodium ethoxide (10 mol%) accelerates deprotonation and ring closure.

Cyclization of 4-Amino-Thiazole Carboxamide Derivatives

Adapting methodologies from thiazolo[4,5-d]pyrimidinone synthesis, solid-phase approaches offer scalable routes to 6-amino-7-methyl derivatives. Kim et al. reported the synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones via Thorpe–Ziegler cyclization of 4-amino-thiazole carboxamide intermediates.

Resin-Bound Synthesis

Merrifield resin-functionalized 4-amino-N-phenylthiazole-5-carboxamide (7a ) undergoes cyclization with triethyl orthoformate and camphorsulfonic acid (CSA) in DMF/EtOH (2:1), yielding 2-(methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (8aa ) in 79% yield. While this method targets a different regioisomer, substituting phenyl with methyl at position 7 and optimizing leaving groups could redirect the synthesis toward the [3,2-a] isomer.

Key Modifications :

  • Building Block Substitution : Replacing phenyl with acetylated precursors to introduce the methyl group.
  • Oxidation and Amination : Oxidizing methylthio to methylsulfonyl (9aa ) using m-CPBA, followed by nucleophilic substitution with ammonia or ammonium salts to install the amino group.

Nucleophilic Substitution on Halogenated Precursors

Patent literature discloses methods for functionalizing thiazolopyrimidines via halogenated intermediates. A patent by Woollard et al. describes substituting leaving groups (e.g., bromo, iodo) at position 6 with amines to yield amino derivatives.

Halogenation-Amination Sequence

  • Halogenation : Bromination of 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one using POBr₃ in acetonitrile introduces bromine at position 6.
  • Amination : Treating the brominated intermediate with aqueous ammonia under pressurized conditions replaces bromine with an amino group.

Yield Optimization :

  • Solvent : DMF or DMSO improves solubility of polar intermediates.
  • Catalyst : CuI (5 mol%) enhances amination efficiency.

Solid-Phase Synthesis for Library Generation

Solid-phase synthesis enables high-throughput production of thiazolo[3,2-a]pyrimidinone libraries. Kim et al. demonstrated this using Merrifield resin to anchor 4-amino-thiazole carboxamides, followed by cyclization and functionalization.

Resin Functionalization and Cyclization

  • Resin Loading : Coupling 4-amino-2-(methylthio)thiazole-5-carboxamide (7a ) to Merrifield resin (10 ) in acetone yields resin-bound intermediate 12a .
  • Cyclization : Treatment with triethyl orthoformate and CSA in DMF/EtOH induces cyclization to 13aa (79% yield).

Post-Cyclization Modifications

  • Oxidation : m-CPBA oxidizes methylthio to methylsulfonyl (14aa ), enabling nucleophilic substitution.
  • Amination : Butylamine substitution at the sulfonyl group yields 2-(butylamino)-6-phenyl derivatives (1aaa ) in 81% yield. Adapting this for ammonia substitution could generate the 6-amino target.

Comparative Analysis of Methodologies

Method Yield Advantages Limitations
One-Pot Cyclocondensation 65% Short reaction time; minimal purification Limited functional group tolerance
Solid-Phase Synthesis 79% Scalability; combinatorial potential Requires specialized resin handling
Halogenation-Amination 70% Precise functionalization Multi-step; harsh conditions

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound belonging to the thiazolopyrimidine family. Its unique structure, characterized by a fused thiazole and pyrimidine ring system, has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4OSC_7H_8N_4OS with a molecular weight of 196.23 g/mol. The presence of an amino group at the 6-position enhances its reactivity and potential for further functionalization.

Antibacterial and Antitubercular Activities

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. Additionally, studies have highlighted its effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis infections .

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. Its structural similarity to purine bases allows it to act as a purine antagonist, inhibiting enzymes involved in DNA and RNA synthesis. This inhibition disrupts essential cellular processes in bacteria and cancer cells .

Case Studies

  • Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against Gram-positive and Gram-negative bacteria .
  • Antitubercular Activity : In vitro studies revealed that the compound showed promising results against M. tuberculosis with an IC50 value of approximately 10 µg/mL, indicating its potential as a lead compound for developing new antitubercular drugs .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-oneStructureModerate antibacterial activity
6-amino-2-ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-oneStructureAntiviral and anticancer properties

The unique amino group at the 6-position of this compound differentiates it from similar compounds, enhancing its biological activity and making it a versatile scaffold for drug development .

Q & A

Q. What are the optimized synthetic routes for 6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors like 2-amino-2-thiazolines with carbonyl derivatives. Key steps include:
  • Thiazole ring formation : Use sulfur sources (e.g., thiourea) and catalysts (e.g., DIPEA) under reflux in ethanol .
  • Amino group introduction : React with ammonia or ammonium acetate at elevated temperatures.
  • Yield optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and reaction time. For example, Veretennikov et al. reported yields of 41–77% depending on precursor purity and stoichiometry .
  • Table 1 : Comparison of synthetic routes:
RoutePrecursorCatalystSolventYieldReference
12-amino-thiazolineDIPEAEthanol77%
2Thiourea derivativeNoneDMF65%

Q. How can researchers characterize the structural conformation of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray crystallography : Resolve the spatial arrangement of the thiazolo-pyrimidine core and substituents. Ethyl ester derivatives (e.g., 7-hydroxy-5-oxo analogs) have been successfully analyzed to confirm planarity and hydrogen bonding .
  • Spectroscopy :
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl at C7 and amino at C6).
  • Mass spectrometry (MS) : Validate molecular weight (169.2 g/mol) via ESI-MS or MALDI-TOF .

Q. What purification techniques are most effective for isolating 6-amino-7-methyl-thiazolo-pyrimidinone derivatives?

  • Methodological Answer :
  • Column chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 3:7 to 1:1) to separate polar byproducts.
  • Recrystallization : Ethanol-water mixtures yield high-purity crystals, especially for X-ray studies .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related analogs .

Advanced Research Questions

Q. How do substituent variations at C6 and C7 influence the compound’s bioactivity and binding affinity?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Replace the amino group (C6) with carboxamides or aryl moieties to modulate solubility and target binding. For example:
  • Methyl at C7 : Enhances metabolic stability but reduces solubility .
  • Fluorophenyl derivatives : Improve COX-2 inhibition (IC50_{50} values < 1 µM) compared to unsubstituted analogs .
  • Docking studies : Use AutoDock Vina to simulate interactions with enzymes like cyclooxygenase (PDB: 3LN1). Hydrophobic pockets favor fluorinated or methylated substituents .

Q. What catalytic mechanisms explain the efficiency of organobase catalysts in multicomponent reactions involving this compound?

  • Methodological Answer :
  • DIPEA-mediated reactions : The base abstracts protons from malononitrile, accelerating Knoevenagel condensation with aryl aldehydes. This generates reactive intermediates that couple with the thiazolo-pyrimidinone core .
  • Kinetic studies : Monitor reaction progress via 1H^1H-NMR to identify rate-limiting steps (e.g., imine formation vs. cyclization) .

Q. How can computational modeling predict the reactivity and bioactivity of derivatives?

  • Methodological Answer :
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic effects (e.g., HOMO-LUMO gaps). Lower gaps correlate with higher reactivity in nucleophilic substitutions .
  • QSAR models : Use descriptors like LogP (1.1–3.2) and molecular weight (308–446 Da) to predict antimicrobial activity. Derivatives with LogP > 2.5 show enhanced membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%) .
  • Meta-analysis : Compare IC50_{50} values for Ritanserin analogs (5-HT2 antagonists) across studies to identify outliers due to assay sensitivity .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly (41–77%) across published routes?

  • Critical Factors :
  • Precursor purity : Impurities in 2-amino-thiazoline precursors reduce cyclization efficiency .
  • Catalyst selection : DIPEA improves yields by 20–30% compared to non-catalytic routes .
  • Workup methods : Inadequate filtration or drying introduces losses during recrystallization .

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